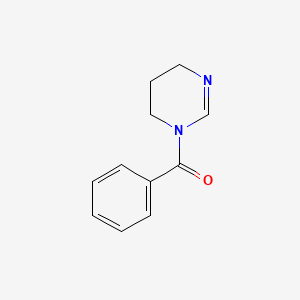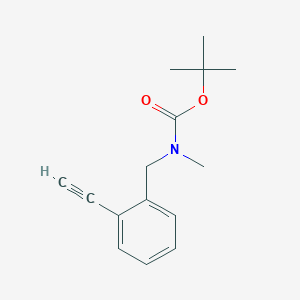
tert-Butyl(2-ethynylbenzyl)(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(2-ethynylbenzyl)(methyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This compound is characterized by the presence of a tert-butyl group, an ethynyl group attached to a benzyl ring, and a methyl carbamate moiety.
Méthodes De Préparation
The synthesis of tert-Butyl(2-ethynylbenzyl)(methyl)carbamate can be achieved through several synthetic routes. One common method involves the use of tert-butyl carbamate in a palladium-catalyzed synthesis. Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides. These methods typically require specific reaction conditions, such as controlled temperatures and the presence of catalysts, to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
tert-Butyl(2-ethynylbenzyl)(methyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can undergo oxidation to form corresponding oxides or reduction to form corresponding alcohols or amines. Substitution reactions can occur at the benzyl or ethynyl groups, leading to the formation of various derivatives . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-Butyl(2-ethynylbenzyl)(methyl)carbamate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used as a protecting group for amines, allowing for selective reactions to occur without interference from other functional groups . In medicine, carbamates are known for their potential use in drug development, particularly as enzyme inhibitors . In industry, this compound can be used in the production of polymers and other materials .
Mécanisme D'action
The mechanism of action of tert-Butyl(2-ethynylbenzyl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. For example, as a carbamate, it can inhibit the activity of certain enzymes by forming a covalent bond with the active site of the enzyme . This inhibition can lead to various biological effects, depending on the enzyme and pathway involved. The molecular targets and pathways can vary based on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
tert-Butyl(2-ethynylbenzyl)(methyl)carbamate can be compared with other similar compounds, such as tert-Butyl carbamate and tert-Butyl (2-hydroxyethyl)(methyl)carbamate . While these compounds share some structural similarities, they differ in their specific functional groups and chemical properties. For example, tert-Butyl carbamate lacks the ethynyl and benzyl groups, making it less reactive in certain types of chemical reactions . On the other hand, tert-Butyl (2-hydroxyethyl)(methyl)carbamate contains a hydroxyethyl group, which can participate in additional types of reactions compared to this compound
Propriétés
Formule moléculaire |
C15H19NO2 |
|---|---|
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
tert-butyl N-[(2-ethynylphenyl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C15H19NO2/c1-6-12-9-7-8-10-13(12)11-16(5)14(17)18-15(2,3)4/h1,7-10H,11H2,2-5H3 |
Clé InChI |
PVLWGWPTDPFLOY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)CC1=CC=CC=C1C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


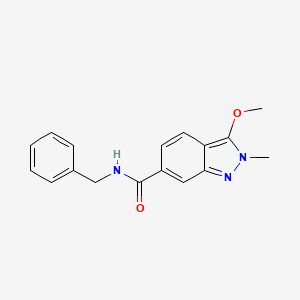
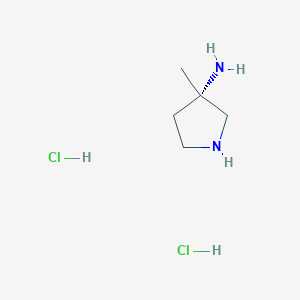
![5-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B15247076.png)

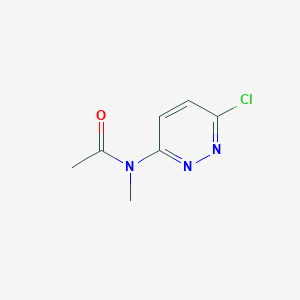
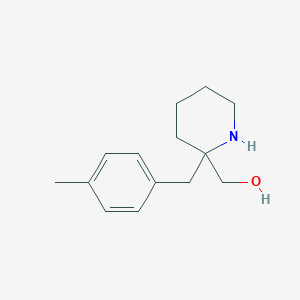
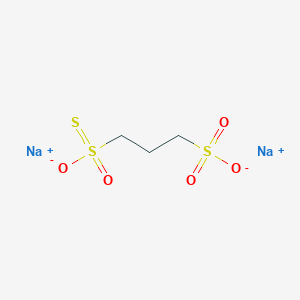
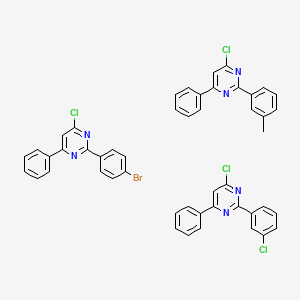
![N-Methylpyrrolo[1,2-a]pyrazin-1-amine](/img/structure/B15247125.png)
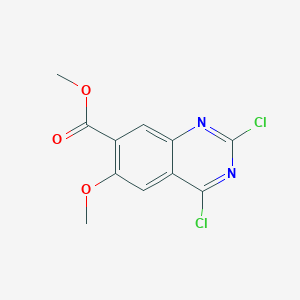
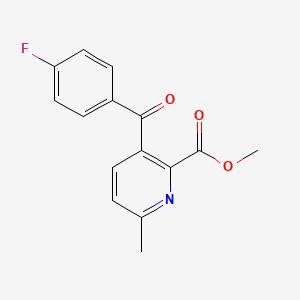
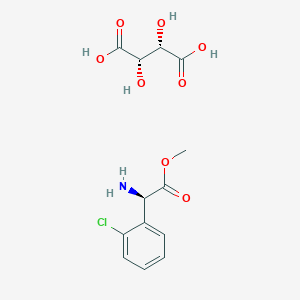
![4-(Benzo[d]oxazol-2-yl)-N-(2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl)piperazine-1-carboxamide](/img/structure/B15247168.png)
